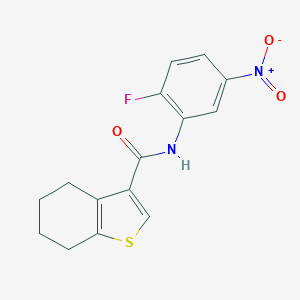![molecular formula C34H32ClN5O2 B445361 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445361.png)
4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a quinoline moiety, and a chlorobenzyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as hydroboration, transmetalation, and oxidative addition to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly involving the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROBENZYL)-4-[3-(4-METHOXY-2-PROPYLPHENOXY)PROPYL]PIPERAZINE
- 4-(4-CHLOROBENZYL)-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDIN-4-AMINIUM
Uniqueness
4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C34H32ClN5O2 |
|---|---|
Molecular Weight |
578.1g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C34H32ClN5O2/c1-21-29(33(42)38-28-11-7-8-16-36-28)30(31-26(37-21)17-34(2,3)18-27(31)41)25-20-40(19-22-12-14-24(35)15-13-22)39-32(25)23-9-5-4-6-10-23/h4-16,20,30,37H,17-19H2,1-3H3,(H,36,38,42) |
InChI Key |
CHCYCPQGPFJEAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C(=O)NC6=CC=CC=N6 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C(=O)NC6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445278.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B445281.png)
![N-[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B445282.png)
![N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B445287.png)
![N-[4-(N-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445291.png)
![Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445292.png)

![Propyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445294.png)
![2-(4-chlorophenyl)-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B445295.png)
![2-[(2-Ethoxy-1-naphthoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445296.png)


![4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B445299.png)
![Methyl 4-(4-butylphenyl)-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B445300.png)
